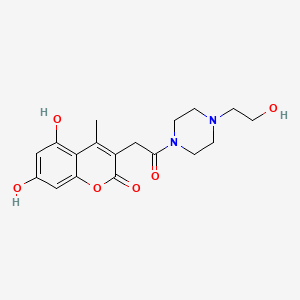
n-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is a compound that features a triazole ring attached to a pyridine ring, which is further connected to a propionamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide typically involves the formation of the triazole ring followed by its attachment to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce various triazole derivatives.
科学的研究の応用
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can further enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have shown potential as anticancer agents.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: These compounds are energetic materials with applications in propellants.
Uniqueness
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is unique due to its specific combination of the triazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development.
特性
分子式 |
C10H11N5O |
|---|---|
分子量 |
217.23 g/mol |
IUPAC名 |
N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C10H11N5O/c1-2-10(16)14-8-3-4-9(12-5-8)15-7-11-6-13-15/h3-7H,2H2,1H3,(H,14,16) |
InChIキー |
LVDFERRDIHIFPR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CN=C(C=C1)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)


![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
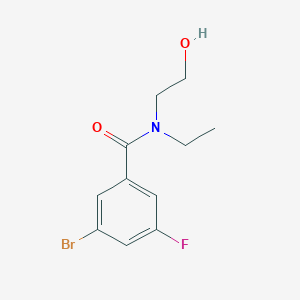
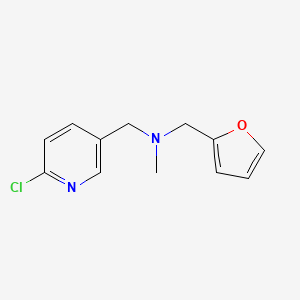

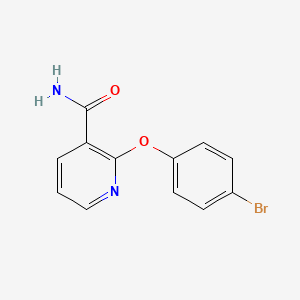
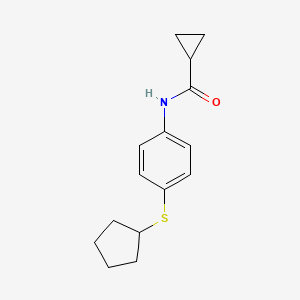
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
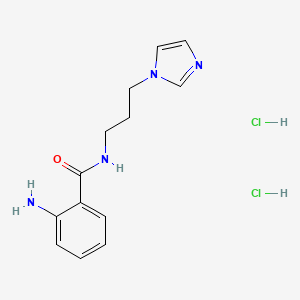
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
